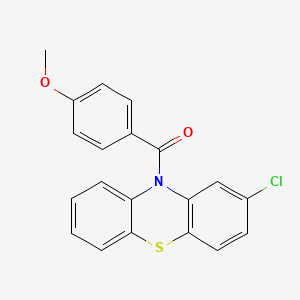

1-(2-((1-苄基-2-甲基-1H-吲哚-3-基)磺酰基)乙基)-3-苯乙基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

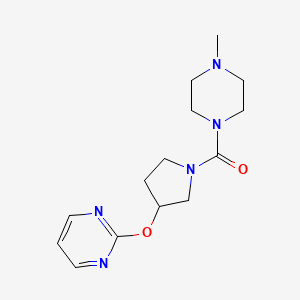

The compound "1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea" is a complex molecule that appears to be related to a family of compounds with sulfonyl and indole functionalities. These types of compounds are of interest due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related sulfonyl-indole compounds has been demonstrated in various studies. For instance, the synthesis of ethyl 3-[2-benzyl-1-(phenylsulfonyl)-1H-indol-3-yl]acrylate involves the formation of a molecule where the planes of the ethyl acrylate group, the sulfonyl-bound phenyl ring, and the benzyl phenyl group are inclined at specific angles with respect to the indole ring system, influenced by intramolecular interactions . Additionally, the acid-mediated sulfonylation of arylethynylene bromides with sodium arylsulfinates presents a method to synthesize bis(arylsulfonyl)ethylenes and arylacetylenic sulfones, which could be related to the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds shows significant intramolecular interactions that influence the overall conformation. For example, in the structure of ethyl 3-[2-benzyl-1-(phenylsulfonyl)-1H-indol-3-yl]acrylate, there are C—H⋯O and C—H⋯π interactions that dictate the positioning of the substituents around the indole ring system . These interactions are crucial for understanding the three-dimensional arrangement and potential reactivity of the target compound.

Chemical Reactions Analysis

The chemical reactivity of sulfonyl-indole compounds can be diverse. In the case of [2 + 1] cycloaddition reactions, sulfone-substituted cyclopropanes are formed from the reaction of seleno-silylethene and sulfonylacrylates, indicating that sulfonyl groups can participate in cycloaddition reactions to form new ring structures . This type of reactivity could be relevant when considering the chemical reactions of the target compound.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea" are not detailed in the provided papers, the properties of similar compounds can offer insights. The presence of sulfonyl and indole groups typically contributes to the polarity, potential hydrogen bonding, and overall solubility of the molecule. The intramolecular interactions, such as hydrogen bonds and π-stacking, can also affect the melting point, boiling point, and crystal packing of these compounds .

科学研究应用

化学合成和分子结构

- 该化合物参与了复杂分子结构的合成,例如在一项研究中,合成了 1-(1,3-苯并二氧杂环-5-基)-2-丁胺的衍生物,重点研究了它们的结构和精神活性作用。该研究重点介绍了对映体的合成及其在药物鉴别分析中的评价,有助于理解化学性质和相互作用 (Nichols 等人,1986 年).

药代动力学和代谢研究

- 研究重点是了解相关化合物的药代动力学和代谢。例如,对类似化合物 1-[2(R)-(2-氨基-2-甲基丙酰氨基)-3-(1H-吲哚-3-基)丙酰基]-3(S)-苄基-哌啶-3-羧酸乙酯的体外和体内转酯化研究提供了对其药代动力学和与乙醇相互作用的见解,有助于了解药物代谢和潜在相互作用 (陈等人,2004 年).

治疗潜力探索

该化合物的结构已在各种治疗潜力的背景下进行了研究。例如,一项关于 3,3-二甲基-1-苯基三氮烯的尿代谢物的研究提供了对类似化合物的代谢和潜在治疗意义的见解,有助于理解药物作用和代谢 (科拉尔和施莱西格,1976 年).

对认知增强剂的研究,特别是重点研究一系列 1-双环芳基-2-(ω-氨基烷氧基)乙醇,阐明了相关化合物对记忆障碍和缺氧等疾病的治疗潜力,表明此类化合物与认知障碍治疗的发展相关 (小野等人,1995 年).

安全和危害

This compound is not intended for human or veterinary use1. Therefore, it should be handled with appropriate safety measures in a research setting. Specific safety and hazard information is not provided in the search results.

未来方向

The future directions for research involving this compound are not specified in the search results. However, given its use in research, it is likely that future studies will continue to explore its potential applications in various fields1.

属性

IUPAC Name |

1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O3S/c1-21-26(24-14-8-9-15-25(24)30(21)20-23-12-6-3-7-13-23)34(32,33)19-18-29-27(31)28-17-16-22-10-4-2-5-11-22/h2-15H,16-20H2,1H3,(H2,28,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJRPOQOGOZKML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2528195.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B2528197.png)

![4-Bromo-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2528200.png)

![N-(2,5-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2528202.png)

![N-[(4-fluorophenyl)methyl]-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2528204.png)

![2-[(4-chlorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2528212.png)

![N-benzyl-4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B2528215.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2528216.png)